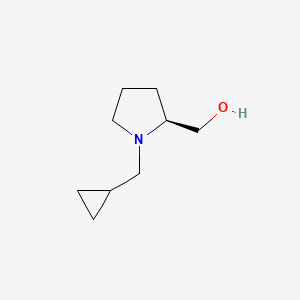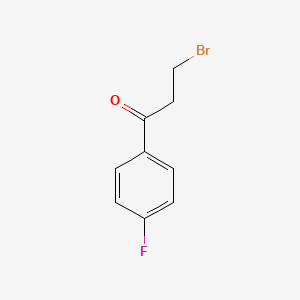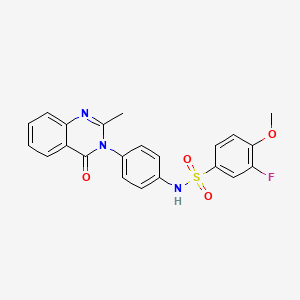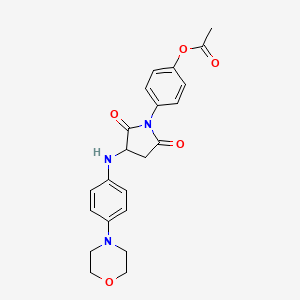![molecular formula C9H13N3O2 B2572488 N-[trans-2-hydroxycyclobutyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2413365-36-1](/img/structure/B2572488.png)
N-[trans-2-hydroxycyclobutyl]-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex molecule into simpler precursors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the conditions under which they occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques such as differential scanning calorimetry (DSC) can be used to study thermal properties .Applications De Recherche Scientifique
Anticancer Activity
Pyrazole derivatives have been systematically modified to enhance their anticancer properties. For instance, modifications to the imidazo[1,2-a]pyrimidine system, which shares a core structural similarity with the compound , have demonstrated significant tumor growth inhibition in models of castration-resistant prostate cancer (Linton et al., 2011).
Antifungal Activity
Synthetic pyrazole derivatives have shown notable antifungal activity against a range of phytopathogenic fungi, suggesting potential applications in agriculture for the control of fungal diseases (Vicentini et al., 2007).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of pyrazole derivatives as antimicrobial agents. N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, for instance, have shown high activity against various bacterial strains, indicating their potential as new antimicrobial agents (Pitucha et al., 2011).
Nematocidal Activity
Research into pyrazole carboxamide derivatives has revealed some compounds with significant nematocidal activity, presenting a new avenue for the development of agents against nematode pests (Zhao et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclobutyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-6(4-10-12)9(14)11-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,11,14)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKOUCPYGIYGJI-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-sulfonamide, 5-chloro-](/img/structure/B2572405.png)

![2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B2572410.png)
![4-bromo-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2572411.png)


![N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2572415.png)

![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2572417.png)



![1-(2-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2572423.png)
